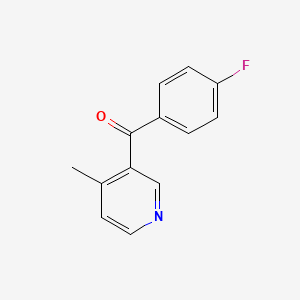

3-(4-Fluorobenzoyl)-4-methylpyridine

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSSCJBHGYYUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

- Reactants :

- Methyl 3-phenylpropiolate (1 )

- 4-Methylpyridine (2 )

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one (3 )

- Triethylamine (base)

- Solvent : Acetonitrile

- Reaction Setup :

- Nitrogen atmosphere

- Microwave irradiation at 373 K for 5 minutes

- Workup :

- Solvent removal under reduced pressure

- Aqueous extraction with ethyl acetate

- Column chromatography (silica gel, ethyl acetate/hexane)

Key Data

| Parameter | Value/Detail |

|---|---|

| Yield | 88% |

| Purity | Confirmed by TLC and NMR |

| Crystallization | Slow evaporation of acetone |

This approach avoids traditional heating and reduces reaction time significantly. The use of microwave irradiation enhances regioselectivity and minimizes side reactions.

Mechanistic Insights

The reaction proceeds via a cascade mechanism:

- Nucleophilic Attack : 4-Methylpyridine reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one to form a pyridinium intermediate.

- Alkyne Addition : Methyl 3-phenylpropiolate undergoes conjugate addition to the intermediate.

- Cyclization : Intramolecular cyclization forms the pyridine ring.

Triethylamine acts as both a base and a catalyst, facilitating deprotonation and intermediate stabilization.

Comparative Advantages

- Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

- Scalability : The one-pot protocol simplifies purification, with column chromatography yielding high-purity product.

- Sustainability : Avoids toxic catalysts (e.g., palladium) used in cross-coupling methods.

Analytical Characterization

The compound was characterized by:

- NMR Spectroscopy : Confirmed substitution pattern and fluorine integration.

- X-ray Crystallography : Resolved crystal structure (space group P1̄).

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products with various functional groups replacing the fluorine atom.

Scientific Research Applications

Pharmaceutical Development

3-(4-Fluorobenzoyl)-4-methylpyridine plays a crucial role as an intermediate in the synthesis of several pharmaceutical agents. Its unique chemical structure allows it to exhibit significant biological activities, making it a valuable candidate in drug discovery.

Key Applications:

- Antimicrobial Activity: The compound has shown potential as an anti-tuberculosis agent, with studies indicating inhibitory effects against Mycobacterium tuberculosis. The interactions within its molecular structure, such as hydrogen bonding and π-π stacking, enhance its biological efficacy.

- Antipsychotic Medication Synthesis: It is utilized in synthesizing well-known antipsychotic drugs like Penfluridol and Haloperidol through the reduction of 3-(4-fluorobenzoyl)propionic acid.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis. In vitro assays have demonstrated significant reductions in cancer cell proliferation.

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| c-Met Inhibition | Enzyme Assay | 0.11 | |

| VEGFR-2 Inhibition | Enzyme Assay | 0.19 |

Agricultural Chemicals

In the agrochemical sector, this compound is used to formulate pesticides and herbicides. Its incorporation into these products enhances selectivity and effectiveness against specific pests while minimizing environmental impact .

Key Benefits:

- Improved Efficacy: The compound's unique properties allow for better targeting of pests, reducing the need for higher doses and thus lowering environmental toxicity.

Material Science

The compound is also significant in material science, particularly in the production of specialty polymers and coatings. Its thermal stability and chemical resistance make it suitable for various industrial applications.

Applications:

- Polymer Production: Used to create materials that require enhanced durability and resistance to chemical degradation.

Research Reagents

As a versatile reagent, this compound is employed in various organic synthesis reactions. This application aids researchers in developing new compounds with desired properties, facilitating innovation in chemical research .

Flavor and Fragrance Industry

Emerging research suggests potential applications in the flavor and fragrance industry due to its unique aromatic characteristics. This could lead to its incorporation into food products and perfumes .

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in biological molecules, modulating their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Fluorinated Compounds

Key Observations :

- The 4-fluorobenzoyl group in this compound distinguishes it from sulfur-containing analogs like the thioether derivative in .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

- The methyl group in this compound likely increases hydrophobicity compared to hydroxyl- or carboxylic acid-substituted analogs (e.g., ), affecting solubility and bioavailability.

- Fluorine substituents generally enhance thermal stability, as seen in the high melting points (268–287°C) of chlorinated pyridine derivatives .

Key Observations :

Biological Activity

3-(4-Fluorobenzoyl)-4-methylpyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorobenzoyl group and a methyl group. The presence of fluorine enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.

The compound operates through several mechanisms, primarily involving interactions with biological macromolecules such as enzymes and receptors. Its activity can be summarized as follows:

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, it may modulate the activity of enzymes involved in metabolic processes.

- Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways that regulate cellular functions.

Biochemical Pathways

This compound is involved in multiple biochemical pathways:

- Amination Reactions : It participates in reactions that form new amines, which are crucial for synthesizing various biologically active compounds.

- Cross-Coupling Reactions : As a trifluoromethylpyridine derivative, it is known to engage in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for complex organic synthesis.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Some studies have indicated potential anticancer properties. For example, derivatives of similar pyridine compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

- Antimicrobial Properties : Research indicates that related compounds have demonstrated inhibitory effects against pathogens such as Mycobacterium tuberculosis, highlighting the potential for this compound in developing antimicrobial agents .

- Neuroprotective Effects : Compounds with similar structures have been explored for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .

Study 1: Anticancer Activity

In a study examining the cytotoxicity of various pyridine derivatives, this compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound exhibited significantly better cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A structural analysis of related compounds revealed effective inhibition against Mycobacterium tuberculosis. The study utilized Hirshfeld surface analysis to elucidate intermolecular interactions critical for the observed biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound's distribution within biological systems is influenced by:

- Metabolism : It undergoes biotransformation into various metabolites that may exhibit different biological activities. The formation of reactive metabolites can lead to cellular damage or toxicity at high doses.

- Dosage Effects : Studies indicate that low doses may provide beneficial effects, while higher doses could result in adverse outcomes. This dosage-dependent behavior underscores the importance of optimizing therapeutic applications .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(4-fluorobenzoyl)-4-methylpyridine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves condensation reactions between 4-methylpyridine derivatives and fluorobenzoyl precursors. A representative approach includes:

- Step 1: Reacting 4-methylpyridine with 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization: Adjusting stoichiometry (1:1.2 molar ratio of 4-methylpyridine to acyl chloride) and reaction time (12–24 hours) improves yield. Monitoring by TLC (UV visualization) ensures reaction completion .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 resolves key signals:

- Fluorobenzoyl protons (δ 7.8–8.2 ppm, doublets) and methylpyridine protons (δ 2.5 ppm, singlet for CH3) .

- FTIR: Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and aromatic C-F vibrations at ~1220 cm⁻¹ .

- X-ray Crystallography: Single-crystal analysis (e.g., SHELX software) refines bond parameters (e.g., C–F bond length ~1.35 Å) and torsional angles (e.g., O1B–C1B–C2B–C7B: -171.09°), with R factors < 0.07 indicating high precision .

Advanced: How can researchers resolve contradictions in crystallographic data, such as anomalous bond angles or torsional strains?

Answer:

Discrepancies arise from crystal packing effects or disorder . Mitigation strategies include:

- Multi-Software Validation: Cross-check refinement results using SHELXL and Olex2 to identify systematic errors.

- Twinned Data Analysis: For distorted angles (e.g., 73.47° vs. expected 109.5° for sp³ carbons), apply twin-law corrections in SHELX .

- Temperature-Dependent Studies: Compare data collected at 100 K vs. 296 K to distinguish thermal motion from structural anomalies .

Advanced: What strategies optimize reaction yields while minimizing byproducts like regioisomers or fluorobenzoyl decomposition?

Answer:

- Regioselective Protection: Use bulky bases (e.g., LDA) to direct acylation to the 3-position of 4-methylpyridine, suppressing 2-/5-substitution .

- Low-Temperature Control: Conduct reactions at -20°C to prevent thermal degradation of the fluorobenzoyl group .

- Host-Guest Separation: Post-synthesis, employ host molecules like N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine to selectively bind 4-methylpyridine isomers, achieving >95% purity via recrystallization .

Advanced: How do computational models address challenges in predicting the reactivity of the fluorobenzoyl group in catalytic systems?

Answer:

- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the fluorobenzoyl carbonyl exhibits higher electrophilicity (LUMO: -1.8 eV) than non-fluorinated analogs .

- MD Simulations: Analyze solvation effects in DCM/ethanol mixtures to optimize catalytic conditions (e.g., NaOCl oxidations ).

- Docking Studies: Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and stability .

Advanced: What protocols ensure safe handling of intermediates like 4-fluorobenzoyl chloride during synthesis?

Answer:

- PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to corrosive acyl chlorides .

- Neutralization: Quench excess reagents with 10% sodium bicarbonate before disposal .

- Storage: Keep intermediates in amber vials at -20°C under argon to prevent hydrolysis .

Advanced: How can researchers validate the absence of common impurities (e.g., 4-fluorobenzoic acid) in final products?

Answer:

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect trace acids (retention time ~4.2 min) .

- 19F NMR: Identify free fluoride ions (δ -120 ppm) from hydrolyzed byproducts .

- Elemental Analysis: Confirm C/H/N/F ratios within 0.3% of theoretical values .

Advanced: What mechanistic insights explain the electronic effects of the 4-fluorobenzoyl group on pyridine ring reactivity?

Answer:

- Resonance Withdrawal: The fluorine atom’s -I effect increases electrophilicity at the pyridine’s N-atom, enhancing susceptibility to nucleophilic attack (e.g., SNAr reactions) .

- Steric Maps: Substituent orientation (e.g., dihedral angle ~165.37° between fluorobenzoyl and pyridine ) influences steric accessibility in cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.